(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
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Overview
Description
“3-hydroxy-5-(3-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl groups, a benzofuran moiety, and a pyrrolidinone ring. Compounds with such intricate structures are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-hydroxy-5-(3-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one” would likely involve multiple steps, including the formation of the benzofuran ring, the introduction of hydroxyl groups, and the construction of the pyrrolidinone ring. Typical synthetic routes might include:
Formation of Benzofuran Ring: This could be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.
Introduction of Hydroxyl Groups: Hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Construction of Pyrrolidinone Ring: This might involve cyclization reactions of amines with carbonyl compounds.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogens, acids, or bases.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures often exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Drug Development: The compound could be investigated for its potential as a lead compound in drug development.
Industry
Material Science:
Mechanism of Action
The mechanism of action of such a compound would depend on its specific interactions with biological targets. This might involve:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-hydroxyphenyl derivatives: Compounds with similar hydroxylated aromatic rings.
Benzofuran derivatives: Compounds containing the benzofuran moiety.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring structure.
Uniqueness
The unique combination of functional groups in “3-hydroxy-5-(3-hydroxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-(2-phenylethyl)-2,5-dihydro-1H-pyrrol-2-one” may confer distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C28H25NO5 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-hydroxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H25NO5/c1-17-14-21-15-20(10-11-23(21)34-17)26(31)24-25(19-8-5-9-22(30)16-19)29(28(33)27(24)32)13-12-18-6-3-2-4-7-18/h2-11,15-17,25,30-31H,12-14H2,1H3/b26-24+ |
InChI Key |
WQFRMIKYADQRLS-SHHOIMCASA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)O)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)O)O |
Origin of Product |
United States |
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